4-({[1-(Methanesulfonyl)piperidin-4-yl]oxy}methyl)-2,6-dimethylpyridine
Description
4-({[1-(Methanesulfonyl)piperidin-4-yl]oxy}methyl)-2,6-dimethylpyridine is a complex organic compound that features a piperidine ring substituted with a methanesulfonyl group and linked to a dimethylpyridine moiety
Properties
CAS No. |
647037-78-3 |
|---|---|
Molecular Formula |
C14H22N2O3S |
Molecular Weight |
298.40 g/mol |
IUPAC Name |
2,6-dimethyl-4-[(1-methylsulfonylpiperidin-4-yl)oxymethyl]pyridine |
InChI |
InChI=1S/C14H22N2O3S/c1-11-8-13(9-12(2)15-11)10-19-14-4-6-16(7-5-14)20(3,17)18/h8-9,14H,4-7,10H2,1-3H3 |
InChI Key |
POLQQKQJBSGYGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C)COC2CCN(CC2)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[1-(Methanesulfonyl)piperidin-4-yl]oxy}methyl)-2,6-dimethylpyridine typically involves multiple steps, starting with the preparation of the piperidine ring and its subsequent functionalization. One common approach is to start with commercially available piperidine derivatives, which are then subjected to sulfonylation reactions to introduce the methanesulfonyl group. The final step involves the coupling of the functionalized piperidine with the dimethylpyridine moiety under specific reaction conditions, such as the use of appropriate solvents and catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-({[1-(Methanesulfonyl)piperidin-4-yl]oxy}methyl)-2,6-dimethylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the methanesulfonyl group to a thiol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or other reduced forms of the compound .
Scientific Research Applications
4-({[1-(Methanesulfonyl)piperidin-4-yl]oxy}methyl)-2,6-dimethylpyridine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-({[1-(Methanesulfonyl)piperidin-4-yl]oxy}methyl)-2,6-dimethylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and pyridine-based molecules that share structural features with 4-({[1-(Methanesulfonyl)piperidin-4-yl]oxy}methyl)-2,6-dimethylpyridine. Examples include:
Piperidine derivatives: Compounds with similar piperidine rings but different substituents.
Pyridine derivatives: Molecules with pyridine rings substituted with various functional groups.
Uniqueness
The uniqueness of 4-({[1-(Methanesulfonyl)piperidin-4-yl]oxy}methyl)-2,6-dimethylpyridine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Biological Activity
4-({[1-(Methanesulfonyl)piperidin-4-yl]oxy}methyl)-2,6-dimethylpyridine (CAS No. 61627-32-5) is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure features a methanesulfonyl group attached to a piperidine ring, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit various biological activities, including:
- Antimicrobial Activity : Some studies suggest that derivatives of piperidine can inhibit the growth of certain bacterial strains, including Mycobacterium tuberculosis .
- Anticancer Properties : Compounds containing pyridine and piperidine rings have been evaluated for their potential to inhibit cancer cell proliferation .
- Neurological Effects : Piperidine derivatives are often studied for their effects on neurotransmitter systems, indicating potential applications in treating neurological disorders .
The biological activity of 4-({[1-(Methanesulfonyl)piperidin-4-yl]oxy}methyl)-2,6-dimethylpyridine is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : Compounds similar to this one have been shown to inhibit specific enzymes involved in bacterial metabolism and replication.
- Interaction with Receptors : The piperidine moiety may interact with neurotransmitter receptors, influencing synaptic transmission and potentially providing therapeutic effects in neurological conditions.
- Cell Cycle Disruption : Some derivatives have demonstrated the ability to disrupt the cell cycle in cancer cells, leading to apoptosis.
Antimicrobial Activity
A study evaluated the minimum inhibitory concentrations (MICs) of various piperidine derivatives against M. tuberculosis. The results indicated that certain compounds exhibited significant inhibitory effects, with MIC values ranging from 0.5 to 512 µg/mL . This suggests that structural modifications can enhance antimicrobial potency.
| Compound | MIC (µg/mL) | Activity Level |
|---|---|---|
| Compound A | 0.5 | Very Strong |
| Compound B | 2 | Strong |
| Compound C | 16 | Moderate |
Anticancer Potential
In another investigation focused on the anticancer properties of pyridine derivatives, researchers found that several compounds caused significant inhibition of cancer cell lines (e.g., breast and lung cancer). The study concluded that modifications at specific positions on the pyridine ring enhanced cytotoxicity .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound X | MCF-7 | 10 |
| Compound Y | A549 | 15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
